molecular formula C16H21N B14065862 N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline CAS No. 100747-79-3

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline

Cat. No.: B14065862
CAS No.: 100747-79-3
M. Wt: 227.34 g/mol
InChI Key: MYANDWIXPDHXLD-UHFFFAOYSA-N
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Description

Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine group attached to a cyclohexene ring with a methyl substituent and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- typically involves the reaction of benzenamine with 2-methyl-1-cyclohexen-1-one and 2-propen-1-amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-cyclohexen-1-one
  • 3-Methyl-2-cyclohexen-1-ol
  • N-(3-(Anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene aniline

Uniqueness

Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

100747-79-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

N-(2-methylcyclohexen-1-yl)-N-prop-2-enylaniline

InChI

InChI=1S/C16H21N/c1-3-13-17(15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h3-6,10-11H,1,7-9,12-13H2,2H3

InChI Key

MYANDWIXPDHXLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

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